1-(3,4-Dimethoxyphenyl)propan-1-one

Antimicrobial Resistance Natural Product Drug Discovery Polyketide Metabolites

High-purity (≥95%) 1-(3,4-dimethoxyphenyl)propan-1-one with crystallographic (P21/c, R=0.041) & GC (RI=1525) identity confirmation. 4× more potent (MIC=6.3 µg/mL) than ampicillin vs multidrug-resistant E. faecium K60-39, ideal for VRE-targeted medchem. Unique C–H···O hydrogen-bonded network (R₂²(12)) enables crystal engineering studies. Versatile intermediate for chalcone synthesis. Procure with confidence.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 1835-04-7
Cat. No. B016214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)propan-1-one
CAS1835-04-7
Synonyms1-(3,4-Dimethoxyphenyl)-1-propanone;  3,4-Dimethoxyphenyl ethyl ketone;  3,4-Dimethoxypropiophenone;  Ethyl 3,4-dimethoxyphenyl ketone;  NSC 16954;  Propioveratrone
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7H,4H2,1-3H3
InChIKeySBMSBQOMJGZBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethoxyphenyl)propan-1-one (CAS 1835-04-7): A Naturally Occurring Alkyl-Phenylketone with Defined Crystallographic and Antimicrobial Signatures for Research Procurement


1-(3,4-Dimethoxyphenyl)propan-1-one (CAS 1835-04-7), also known as propioveratrone or 3,4-dimethoxypropiophenone, is an alkyl-phenylketone with molecular formula C11H14O3 and molecular weight 194.23 g/mol [1]. This aromatic ketone is characterized by a propanone moiety linked to a 3,4-dimethoxyphenyl ring and has been isolated as a natural product from botanical sources including Trigonostemon xyphophylloides stems [2] and Pteronia camphorata [3]. The compound exists as an extremely weak base (predicted pKa ~16.73) and exhibits moderate lipophilicity with a calculated logP of approximately 1.92–2.07 [1]. Its fully resolved single-crystal X-ray structure (monoclinic, P21/c, R=0.041) provides unambiguous identity confirmation for procurement quality verification [2].

1-(3,4-Dimethoxyphenyl)propan-1-one (CAS 1835-04-7): Why In-Class Alkyl-Phenylketone Substitution Introduces Uncontrolled Experimental Variability


The alkyl-phenylketone class encompasses structurally diverse compounds whose biological activity, physicochemical behavior, and analytical detectability are exquisitely sensitive to substitution pattern, alkyl chain length, and methoxy group positioning [1]. For 1-(3,4-Dimethoxyphenyl)propan-1-one, the 3,4-dimethoxy substitution on the phenyl ring combined with the ethyl ketone side chain generates a specific electronic environment and hydrogen-bonding network in the solid state that cannot be replicated by close analogs such as 3,4-dimethoxyacetophenone (methyl ketone) or 4-methoxypropiophenone (mono-methoxy) [2]. Even compounds sharing the 3,4-dimethoxyphenyl core but differing in alkyl chain length or ketone position exhibit distinct crystallographic packing motifs, chromatographic retention behaviors, and antimicrobial activity profiles [3]. Consequently, substituting a structurally similar but non-identical alkyl-phenylketone in research applications—whether as an analytical reference standard, a crystallization seed, or a biological probe—introduces uncontrolled variability in experimental outcomes and invalidates cross-study comparisons.

1-(3,4-Dimethoxyphenyl)propan-1-one (CAS 1835-04-7): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


1-(3,4-Dimethoxyphenyl)propan-1-one Exhibits 4-Fold Superior Antimicrobial Activity Against Multi-Drug Resistant E. faecium Relative to Ampicillin

In a direct head-to-head antimicrobial susceptibility assay, 1-(3,4-dimethoxyphenyl)propan-1-one (propioveratrone) demonstrated substantially greater inhibitory activity against a multi-drug resistant clinical isolate of Enterococcus faecium (K60-39) compared to the clinically relevant antibiotic ampicillin [1]. The compound achieved an MIC of 6.3 μg/mL, whereas ampicillin required 25 μg/mL to inhibit the same strain under identical assay conditions, representing a 4-fold improvement in potency.

Antimicrobial Resistance Natural Product Drug Discovery Polyketide Metabolites

1-(3,4-Dimethoxyphenyl)propan-1-one Crystal Structure Defines Unique 2D Hydrogen-Bonded Network Not Observed in Mono-Methoxy or Unsubstituted Analogs

Single-crystal X-ray diffraction analysis reveals that 1-(3,4-dimethoxyphenyl)propan-1-one crystallizes in the monoclinic space group P21/c with unit cell parameters a = 8.9308(9) Å, b = 13.8582(14) Å, c = 8.5692(8) Å, β = 102.427(1)°, and V = 1035.72(18) ų at 298 K [1]. The crystal packing is governed by a specific two-dimensional hydrogen-bonded network formed through intermolecular C8–H8···O1 and C11–H11C···O2 hydrogen bonds, creating an R₂²(12) graph-set motif. This hydrogen-bonding architecture is directly dictated by the 3,4-dimethoxy substitution pattern and the propan-1-one moiety; it cannot be reproduced by analogs lacking both methoxy groups in these specific positions.

X-ray Crystallography Solid-State Chemistry Crystal Engineering

1-(3,4-Dimethoxyphenyl)propan-1-one Demonstrates Distinct GC Retention Index (RI = 1525) for Unambiguous Analytical Identification Among Structurally Related Ketones

Gas chromatographic analysis on a non-polar DB-1 capillary column (30 m × 0.25 mm, He carrier gas, temperature ramp 70–300°C at 3 K/min) establishes a normal alkane retention index (RI) of 1525 for 1-(3,4-dimethoxyphenyl)propan-1-one [1]. This experimentally determined RI value enables unambiguous differentiation from other alkyl-phenylketones and structurally related natural products that may co-occur in plant extracts or synthetic mixtures. For example, the methyl ketone analog 3,4-dimethoxyacetophenone (1-(3,4-dimethoxyphenyl)ethan-1-one) and the butyrophenone analog 1-(3,4-dimethoxyphenyl)butan-1-one would be expected to elute at substantially different retention indices due to the dependence of RI on alkyl chain length and molecular weight.

Gas Chromatography Analytical Chemistry Natural Product Dereplication

1-(3,4-Dimethoxyphenyl)propan-1-one Exhibits Predicted Water Solubility of 0.82 g/L and LogP of 2.07, Enabling Defined Formulation Windows for In Vitro Assays

Computational predictions using ALOGPS 2.1 software estimate the water solubility of 1-(3,4-dimethoxyphenyl)propan-1-one at 0.82 g/L (logS = -2.4) and the octanol-water partition coefficient (logP) at 2.07 [1]. These values establish a moderate lipophilicity profile that is characteristic of alkyl-phenylketones bearing a 3,4-dimethoxy substitution pattern. In comparison, the unsubstituted parent compound propiophenone (1-phenylpropan-1-one) has a predicted logP of approximately 2.19 and a notably higher water solubility of approximately 1.5 g/L due to the absence of the two hydrophobic methoxy substituents. Conversely, more highly methoxylated analogs such as 1-(3,4,5-trimethoxyphenyl)propan-1-one exhibit increased lipophilicity and reduced aqueous solubility.

Physicochemical Property Prediction Assay Development Formulation

1-(3,4-Dimethoxyphenyl)propan-1-one Commercial Purity Specification of 95% (HPLC/GC Verified) Supports Reproducible Research Applications

Commercial sources of 1-(3,4-dimethoxyphenyl)propan-1-one (CAS 1835-04-7) consistently specify a minimum purity of 95% as verified by HPLC or GC analysis, with certificates of analysis available upon request . This purity threshold ensures that researchers receive material suitable for use as an analytical reference standard, a synthetic building block, or a biological probe without the confounding effects of significant impurities. In contrast, sourcing this compound as an uncharacterized natural product isolate or from non-specialized chemical suppliers without batch-specific analytical data introduces uncertainty regarding identity, purity, and the presence of co-eluting or co-crystallizing contaminants.

Analytical Reference Standards Quality Control Synthetic Intermediate

1-(3,4-Dimethoxyphenyl)propan-1-one (CAS 1835-04-7): Evidence-Backed Research and Industrial Application Scenarios


Antimicrobial Drug Discovery: Scaffold for Novel Anti-Enterococcal Agents Targeting Multi-Drug Resistant Strains

Based on the direct head-to-head MIC comparison showing 4-fold superior activity (6.3 μg/mL) against multi-drug resistant E. faecium K60-39 relative to ampicillin (25 μg/mL), 1-(3,4-dimethoxyphenyl)propan-1-one serves as a validated starting point for medicinal chemistry optimization programs targeting vancomycin-resistant enterococci (VRE) [1]. The compound's moderate lipophilicity (logP ~2.07) and aqueous solubility (0.82 g/L) support formulation for in vitro MIC determination, while the fully resolved crystal structure provides a foundation for structure-based drug design and co-crystallization studies with potential bacterial targets [2].

Analytical Reference Standard: Certified Identity and Purity for Natural Product Dereplication and GC-MS Libraries

The compound's defined GC retention index (RI = 1525 on DB-1 column) and fully characterized single-crystal X-ray structure (monoclinic P21/c, R = 0.041) establish it as an authoritative analytical reference standard for natural product chemistry laboratories [1][2]. Researchers isolating this compound from plant sources such as Trigonostemon xyphophylloides, Pteronia camphorata, or Virola surinamensis can use the commercially available 95% purity material for co-injection GC-MS confirmation, HPLC calibration, and crystallographic comparison .

Crystal Engineering and Solid-State Chemistry: Model Compound for 2D Hydrogen-Bonded Network Studies

The unique two-dimensional hydrogen-bonded network characterized by C–H···O interactions (C8–H8···O1 with H···O = 2.50 Å; C11–H11C···O2 with H···O = 2.66 Å) forming an R₂²(12) graph-set motif positions 1-(3,4-dimethoxyphenyl)propan-1-one as a model system for studying weak hydrogen-bond-directed crystal packing [1]. The compound's monoclinic P21/c symmetry and well-defined unit cell parameters (a = 8.9308 Å, b = 13.8582 Å, c = 8.5692 Å, β = 102.427°) provide a reproducible crystallization benchmark for crystal engineering investigations comparing the solid-state behavior of alkyl-phenylketones with varying substitution patterns [2].

Synthetic Intermediate: Building Block for Chalcone and Heterocyclic Derivative Synthesis

As a propan-1-one bearing a 3,4-dimethoxyphenyl moiety, this compound serves as a versatile synthetic intermediate for the preparation of α,β-unsaturated ketones (chalcones) via aldol condensation with substituted benzaldehydes, with reported yields ranging from 50–94% depending on reaction conditions [1]. These chalcone derivatives are further elaborated to biologically active heterocyclic compounds including pyrazolines, isoxazoles, and triazole-containing analogs. The 95% minimum purity specification of commercial material ensures reproducible synthetic outcomes without the confounding effects of ketone-related impurities that could participate in side reactions or poison catalysts [2].

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